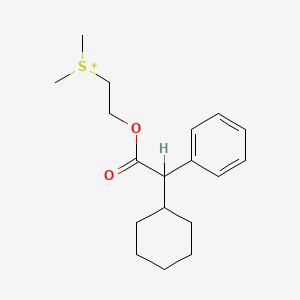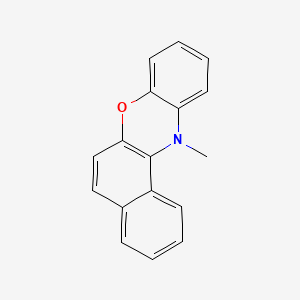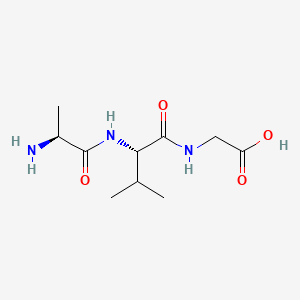
Glycine, L-alanyl-L-valyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, L-alanyl-L-valyl- is a dipeptide composed of the amino acids glycine, L-alanine, and L-valine Dipeptides are molecules consisting of two amino acids linked by a single peptide bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-alanyl-L-valyl- can be achieved through enzymatic methods. One such method involves the use of L-amino acid esterase (LAE) from microorganisms like Elizabethkingia sp. TT1. This enzyme catalyzes the reaction between valine methyl ester and glycine to form the dipeptide . The reaction conditions typically involve a pH of 9.0 and a temperature of 25°C, with the enzyme showing stability over a pH range of 5.0–8.5 and temperatures between 25°C and 40°C .
Industrial Production Methods
Industrial production of dipeptides like Glycine, L-alanyl-L-valyl- often involves microbial fermentation processes. Metabolic engineering of microorganisms such as Escherichia coli can enhance the production efficiency of these dipeptides. For example, overexpression of specific enzymes and inactivation of peptidases can lead to higher yields of the desired dipeptide .
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, L-alanyl-L-valyl- can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reactions depend on the functional groups present in the molecule and the reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Glycine, L-alanyl-L-valyl- include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from the reactions of Glycine, L-alanyl-L-valyl- depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives of the dipeptide, while reduction reactions may produce reduced forms of the molecule.
Wissenschaftliche Forschungsanwendungen
Glycine, L-alanyl-L-valyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Glycine, L-alanyl-L-valyl- involves its interaction with specific molecular targets and pathways. For example, in the central nervous system, glycine acts as an inhibitory neurotransmitter by binding to glycine receptors . Additionally, the dipeptide may influence muscle metabolism by promoting muscle protein synthesis and reducing muscle protein breakdown .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-alanyl-L-valine: Similar in structure but differs in the sequence of amino acids.
L-valyl-L-alanine: Another dipeptide with a different amino acid sequence.
L-alanyl-L-glutamine: Known for its high water solubility and stability, used in clinical treatments.
Uniqueness
Glycine, L-alanyl-L-valyl- is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its stability and bioavailability make it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
69288-25-1 |
|---|---|
Molekularformel |
C10H19N3O4 |
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C10H19N3O4/c1-5(2)8(13-9(16)6(3)11)10(17)12-4-7(14)15/h5-6,8H,4,11H2,1-3H3,(H,12,17)(H,13,16)(H,14,15)/t6-,8-/m0/s1 |
InChI-Schlüssel |
VHAQSYHSDKERBS-XPUUQOCRSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)N |
Kanonische SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 16-methylheptadecyl carbonate](/img/structure/B12809795.png)
![8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate](/img/structure/B12809800.png)
![4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B12809804.png)
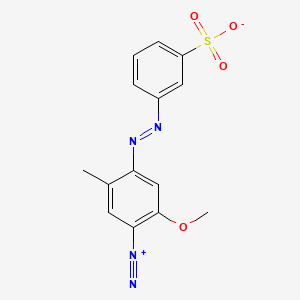
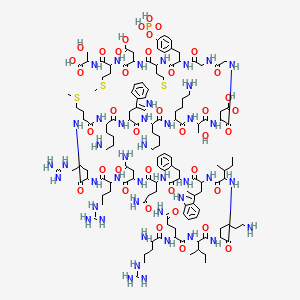
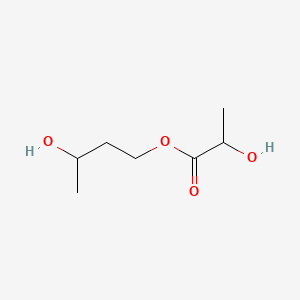


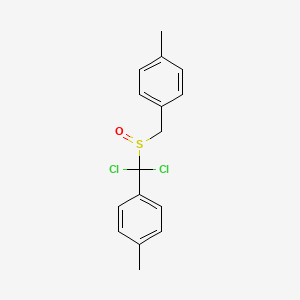
![(1R,2S,5R)-7-oxo-2-(2-((R)-Piperidine-3-carbonyl)hydrazinecarbonyl)-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate](/img/structure/B12809846.png)
![2,8-Dimethoxy-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B12809849.png)
![8a-Methyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B12809856.png)
